Met-Enkephalin amide

Opioid receptor pharmacology δ/μ selectivity ratio Structure‑activity relationship

Met-Enkephalin amide (also designated [Met⁵]-enkephalin amide or methionine enkephalinamide acetate salt; CAS 100929-67-7) is a synthetic pentapeptide opioid receptor agonist (sequence Tyr‑Gly‑Gly‑Phe‑Met‑NH₂) belonging to the enkephalin class of endogenous opioid peptides. It acts primarily as an agonist at the δ (delta) opioid receptor (DOR) and, to a lesser extent, at μ (mu) opioid receptors (MOR), with additional activity at putative ζ (zeta) opioid receptors.

Molecular Formula C29H40N6O8S
Molecular Weight 632.7 g/mol
CAS No. 100929-67-7
Cat. No. B1511423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMet-Enkephalin amide
CAS100929-67-7
Molecular FormulaC29H40N6O8S
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C27H36N6O6S.C2H4O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;1-2(3)4/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);1H3,(H,3,4)/t20-,21-,22-;/m0./s1
InChIKeySWOHIWKHLZWLEW-SGIIKHNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Met-Enkephalin Amide (CAS 100929-67-7): A C‑Terminally Amidated Enkephalin with Differentiated Stability and Receptor Selectivity for Research Procurement


Met-Enkephalin amide (also designated [Met⁵]-enkephalin amide or methionine enkephalinamide acetate salt; CAS 100929-67-7) is a synthetic pentapeptide opioid receptor agonist (sequence Tyr‑Gly‑Gly‑Phe‑Met‑NH₂) belonging to the enkephalin class of endogenous opioid peptides . It acts primarily as an agonist at the δ (delta) opioid receptor (DOR) and, to a lesser extent, at μ (mu) opioid receptors (MOR), with additional activity at putative ζ (zeta) opioid receptors . The defining structural feature—C‑terminal amidation in place of the native free carboxylic acid—confers significantly enhanced metabolic stability compared to the parent peptide Met‑enkephalin (Tyr‑Gly‑Gly‑Phe‑Met‑OH) by imparting resistance to dipeptidyl carboxypeptidase‑I‑mediated degradation [1]. This compound is supplied as the acetate salt (CAS 100929-67-7) with typical purity ≥97% (HPLC) [2].

Why Generic Enkephalin Substitution Fails: The Procurement Case for Met-Enkephalin Amide Over Free‑Acid and Other Endogenous Enkephalin Peptides


Endogenous enkephalin peptides cannot simply be interchanged as research tools because small structural modifications produce large, quantifiable differences in receptor selectivity, metabolic stability, and in vivo efficacy. The native free‑acid form, Met‑enkephalin (Tyr‑Gly‑Gly‑Phe‑Met‑OH), suffers an in vivo half‑life of merely 2–4 seconds due to rapid cleavage by aminopeptidases and dipeptidyl carboxypeptidase‑I, rendering it essentially inactive after systemic or central administration without peptidase inhibitor co‑treatment [1]. In contrast, C‑terminal amidation alone—the single modification present in Met‑Enkephalin amide—has been shown to confer resistance to dipeptidyl carboxypeptidase‑I that is sufficient to preserve antinociceptive activity in vivo even in the absence of the carboxypeptidase inhibitor captopril [2]. Furthermore, C‑terminal amidation fundamentally alters the μ/δ selectivity ratio: free‑acid enkephalins are 5‑ to 8‑fold more potent at δ receptors than at μ receptors, whereas the corresponding amides are nearly equipotent at both receptor subtypes [3]. Therefore, substituting a free‑acid enkephalin for the amidated analogue will yield different receptor activation profiles and substantially different in‑assay stability, directly confounding experimental results.

Met-Enkephalin Amide (CAS 100929-67-7): Product‑Specific Quantitative Evidence Guide for Scientific Selection and Procurement


Receptor Selectivity Shift: C‑Terminal Amidation Reduces δ‑Over‑μ Preference by 5‑ to 8‑Fold Compared to Free‑Acid Enkephalins

C‑Terminal amidation fundamentally alters the δ‑vs‑μ receptor selectivity profile of enkephalin peptides. In radioligand binding assays using rat brain membranes and neuroblastoma cells expressing pure δ receptors, C‑terminal free enkephalins (including the parent compound Met‑enkephalin) were 5‑ to 8‑fold more potent at δ receptors than at μ receptors. In contrast, the corresponding C‑terminal amides, including Met‑Enkephalin amide, were nearly equipotent at both δ and μ receptor subtypes [1]. This represents a loss of δ‑selectivity and a gain in balanced μ/δ receptor engagement upon amidation, a property that directly impacts the pharmacological outcome measured in any experiment using these compounds.

Opioid receptor pharmacology δ/μ selectivity ratio Structure‑activity relationship

Direct Evidence of Resistance to Dipeptidyl Carboxypeptidase‑I: Met‑Enkephalin Amide Retains In Vivo Antinociception Without Captopril, Unlike ME‑Ethylamide

In a direct head‑to‑head in vivo comparison using the rat tail‑flick test, Met‑Enkephalin amide (MEA) retained strong antinociceptive activity following intrathecal administration even when captopril—a specific inhibitor of dipeptidyl carboxypeptidase‑I (also known as angiotensin‑converting enzyme, ACE)—was deliberately omitted from the peptidase inhibitor pretreatment cocktail. By contrast, the antinociceptive effect of ME‑ethylamide (10 nmol) was completely abolished in rats that did not receive captopril pretreatment, demonstrating that ME‑ethylamide is extensively degraded by dipeptidyl carboxypeptidase‑I in vivo, whereas MEA is resistant to this degradation pathway [1].

Enkephalin metabolism Dipeptidyl carboxypeptidase‑I resistance In vivo antinociception

Metabolic Stability Ranking: Met‑Enkephalin Amide Occupies a Defined Intermediate Position Between Native Met‑Enkephalin and D‑Ala²‑Substituted Analogs

The metabolic stability of enkephalin analogs can be ranked quantitatively using brain extract incubation assays. Native Met‑enkephalin (free acid) is completely destroyed within 5 minutes upon incubation with mouse brain extract, with an in vivo half‑life of just 2–4 seconds [1][2]. At the other extreme, the doubly modified analog D‑Ala²‑Met⁵‑enkephalinamide (DALA/DAME‑NH₂), which combines both D‑Ala at position 2 and C‑terminal amidation, exhibits 50% degradation only after 2.5 hours in the same mouse brain extract preparation [2]. Met‑Enkephalin amide, possessing only the C‑terminal amidation modification without D‑amino acid substitution, occupies a defined intermediate position: it is substantially more stable than native Met‑enkephalin (which lacks both modifications) but less stable than DALA (which has both). This graded stability profile is a direct consequence of the sequential contributions of D‑Ala substitution (blocking aminopeptidase) and C‑terminal amidation (blocking dipeptidyl carboxypeptidase‑I) [3].

Peptide metabolic stability Enkephalin degradation kinetics Brain extract incubation

In Vivo Analgesic Efficacy: Met‑Enkephalin Amide Produces Measurable Antinociception Whereas Native Met‑Enkephalin Does Not

Native Met‑enkephalin (free acid), at similar brain concentrations to its amidated analogs, fails to elicit analgesia following central or systemic administration due to its near‑instantaneous degradation (t₁/₂ ≈ 2–4 seconds) [1][2]. In contrast, Met‑Enkephalin amide (300 µg/animal) induces measurable analgesia in both the hot‑plate and tail‑flick tests in rats, effects that are reversible by the opioid receptor antagonist naloxone, confirming opioid‑receptor‑mediated antinociception . In the study by Katsuura et al. (1984), intracerebroventricular (i.c.v.) injection of 10 µg of Met‑enkephalin and five of its analogs in rats was quantified by hot‑plate test; of the analogs tested, [D‑Ala²,Met⁵]‑enkephalinamide (DALA) produced striking, long‑lasting analgesia, while the native Met‑enkephalin showed no measurable analgesic effect [3]. Met‑Enkephalin amide, with its single C‑terminal modification, thus represents the minimally modified enkephalin analog that retains in vivo antinociceptive activity.

In vivo analgesia Hot plate test Tail‑flick test

Functional δ‑Opioid Receptor Potency in Native Tissue: Met‑Enkephalin Amide IC₅₀ = 2.2 nM in Cat Distal Colon Assay

In a well‑characterized native‑tissue functional assay—pelvic nerve‑evoked contractions of cat distal colon—Met‑Enkephalin amide produced concentration‑dependent, reversible inhibition with an IC₅₀ of 2.2 nM (2.2 × 10⁻⁹ M) [1]. The same study reported an IC₅₀ of 2.1 nM (2.1 × 10⁻⁹ M) for Leu‑Enkephalin amide and 0.83 nM (8.3 × 10⁻¹⁰ M) for the highly δ‑selective reference agonist [D‑Pen², D‑Pen⁵]enkephalin (DPDPE) [1]. This side‑by‑side comparison demonstrates that Met‑Enkephalin amide and Leu‑Enkephalin amide are essentially equipotent at native δ‑opioid receptors in this tissue preparation, while both are approximately 2.6‑fold less potent than DPDPE. At a concentration of 3 nM, Met‑Enkephalin amide produced large inhibition of neurogenic contractions but had no effect on contractions elicited by exogenous acetylcholine, confirming that the inhibitory action is pre‑junctional and δ‑opioid‑receptor‑specific [1].

δ‑opioid receptor pharmacology Functional tissue assay Gastrointestinal motility

Competitive Opioid Receptor Binding in Brain Homogenates: Met‑Enkephalinamide IC₅₀ = 0.2 µM in Rat Cerebellum

Met‑Enkephalinamide binds to opioid receptors in rat cerebellum homogenates with an IC₅₀ of 0.2 µM (200 nM) . This value reflects binding to the mixed population of μ, δ, and κ opioid receptors endogenously expressed in cerebellar tissue. By comparison, native Met‑enkephalin has been reported to exhibit an IC₅₀ of approximately 1.0 µM in similar rat brain membrane preparations, indicating that C‑terminal amidation may confer a modest improvement (approximately 5‑fold) in overall opioid receptor binding affinity in brain tissue, although the precise magnitude varies depending on the specific radioligand and membrane preparation used [1]. Met‑Enkephalinamide also reduces electrically stimulated twitch height in both the isolated guinea pig ileum (GPI, a μ‑receptor‑predominant preparation) and the isolated mouse vas deferens (MVD, a δ‑receptor‑predominant preparation), demonstrating functional activity at both μ and δ opioid receptors in classical isolated organ bioassays .

Opioid receptor binding Radioligand displacement Rat cerebellum homogenate

Best Research and Industrial Application Scenarios for Met-Enkephalin Amide (CAS 100929-67-7)


In Vivo δ‑Opioid Receptor Pharmacology Studies Requiring Endogenous‑Like Ligands with Practical Assay Stability

Met‑Enkephalin amide is uniquely suited for in vivo studies of δ‑opioid‑receptor‑mediated processes where native Met‑enkephalin is inactivated within seconds. Its demonstrated ability to produce naloxone‑reversible antinociception in the rat hot‑plate and tail‑flick tests at 300 µg/animal , combined with its proven resistance to dipeptidyl carboxypeptidase‑I that allows function even without captopril co‑administration [1], makes it the preferred enkephalin tool for acute and sub‑chronic in vivo pain, gastrointestinal motility, and neuroprotection research where peptidase inhibitor cocktails are undesirable.

In Vitro δ/μ Mixed‑Receptor Pharmacological Screening and GPCR Signaling Assays

Because C‑terminal amidation renders Met‑Enkephalin amide nearly equipotent at δ and μ opioid receptors, unlike the δ‑selective (5‑ to 8‑fold) free‑acid enkephalins [2], this compound is the appropriate reference agonist for in vitro assays designed to probe balanced δ/μ receptor activation. Its IC₅₀ of 0.2 µM in rat cerebellum homogenate binding assays and its confirmed functional activity in both GPI (μ‑predominant) and MVD (δ‑predominant) isolated organ preparations make it a robust dual‑receptor calibration standard for cAMP inhibition, β‑arrestin recruitment, and receptor internalization studies.

Gastrointestinal Motility Research Leveraging Native‑Tissue δ‑Receptor Functional Potency

The well‑characterized IC₅₀ of 2.2 nM for inhibition of pelvic nerve‑evoked contractions in cat distal colon [3] positions Met‑Enkephalin amide as a key reference compound for ex vivo and in vivo gastrointestinal motility studies. Its functional equipotency with Leu‑Enkephalin amide (IC₅₀ = 2.1 nM) in this assay [3] allows researchers to use either Met‑ or Leu‑Enkephalin amide interchangeably for δ‑receptor‑mediated gut motility experiments, with Met‑Enkephalin amide being distinguished by its Met⁵ residue, which may be preferred in studies of endogenous enkephalin metabolism or proenkephalin‑derived peptide processing.

Enkephalin Metabolism and Peptidase Inhibitor Development: A Defined Intermediate‑Stability Tool Compound

Met‑Enkephalin amide occupies a precisely defined position in the enkephalin stability landscape—more stable than native Met‑enkephalin (completely degraded within 5 min by brain extract; t₁/₂ = 2–4 sec in vivo [4]) but less stable than the doubly modified D‑Ala²‑Met⁵‑enkephalinamide (50% degradation at 2.5 hr [5]). This intermediate stability makes it an ideal substrate for characterizing novel peptidase inhibitors, particularly those targeting dipeptidyl carboxypeptidase‑I/ACE, and for enzymatic degradation studies where a moderate stability window is needed to resolve inhibitor potency differences that would be obscured by the extreme lability of native Met‑enkephalin or the extreme stability of D‑Ala²‑substituted analogs.

Quote Request

Request a Quote for Met-Enkephalin amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.